3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Overview
Description
3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a chemical compound with the molecular formula C₁₃H₂₄N₂O and a molecular weight of 224.35 g/mol . This compound is known for its unique bicyclic structure, which includes two nitrogen atoms and a ketone functional group. It is often used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of a suitable diamine with a ketone precursor. The reaction conditions often include the use of a strong base to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes
Mechanism of Action
The mechanism of action of 3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one can be compared with other similar compounds, such as:
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but lacks the ketone functional group.
2,4-Diaryl substituted 3,7-diazabicyclo[3.3.1]nonan-9-one: These derivatives have additional aryl groups attached to the bicyclic structure, which can alter their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ketone group, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
3,7-di(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonan-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-9(2)14-5-11-7-15(10(3)4)8-12(6-14)13(11)16/h9-12H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTKXITWJVCHQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2CN(CC(C1)C2=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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